A Technical Guide to 4,6-Dibromoquinoline (CAS No. 927801-13-6): Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 4,6-Dibromoquinoline (CAS No. 927801-13-6): Properties, Synthesis, and Applications in Modern Chemistry
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on 4,6-dibromoquinoline. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's properties, reactivity, and strategic importance as a chemical intermediate. The narrative emphasizes the causal relationships behind its utility in synthetic and medicinal chemistry.
Strategic Overview: The Quinoline Scaffold and the Role of Bromination
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern drug design. The introduction of bromine atoms, as seen in 4,6-dibromoquinoline, is not merely an addition of mass but a deliberate chemical modification designed to unlock specific synthetic pathways.[3]
The bromine atoms serve two primary functions:
-
Modulation of Electronic Properties: They act as electron-withdrawing groups, influencing the reactivity of the quinoline ring system.
-
Synthetic Handles: More critically, they provide two distinct, reactive sites for advanced cross-coupling reactions, enabling the construction of complex molecular architectures.[4]
This guide will dissect the properties of 4,6-dibromoquinoline, grounding its utility in the principles of physical organic and synthetic chemistry.
Core Physicochemical and Computed Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The data for 4,6-dibromoquinoline, compiled from authoritative chemical databases, is summarized below.
| Property | Value | Source(s) |
| CAS Number | 927801-13-6 | [5][6][7][8] |
| Molecular Formula | C₉H₅Br₂N | [5][6][9] |
| Molecular Weight | 286.95 g/mol | [5][6][8] |
| IUPAC Name | 4,6-dibromoquinoline | [6] |
| Density | 1.923 g/cm³ (Reported) | [5] |
| Melting Point | Not available | [7][8] |
| Boiling Point | Not available | [7][8] |
| XLogP3-AA (Lipophilicity) | 3.6 | [6] |
| Topological Polar Surface Area | 12.9 Ų | [6] |
| SMILES | C1=CC2=NC=CC(=C2C=C1Br)Br | [6] |
| InChIKey | SUCNDCRRXDSYHB-UHFFFAOYSA-N | [6][7] |
The high XLogP3 value suggests significant lipophilicity, indicating poor solubility in aqueous media but good solubility in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. The lack of melting and boiling point data is common for specialized reagents that may decompose at high temperatures.
Molecular Structure and Synthetic Utility
The utility of 4,6-dibromoquinoline is intrinsically linked to its structure. The numbering of the quinoline ring and the positions of the bromine atoms are crucial for understanding its reactivity.
Caption: The 4,6-dibromoquinoline structure, derived from the parent quinoline scaffold.
The bromine atoms at the C4 and C6 positions are the key to this molecule's synthetic value. They are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the selective introduction of a wide variety of substituents (aryl, alkynyl, amino groups, etc.) at two distinct points on the quinoline core, making it an ideal building block for creating libraries of novel compounds for high-throughput screening in drug discovery.
Caption: Workflow for a selective Suzuki cross-coupling reaction using 4,6-dibromoquinoline.
Illustrative Synthesis Pathway
While specific, peer-reviewed synthesis protocols for 4,6-dibromoquinoline are not abundant, a logical and effective pathway can be designed based on established methods for analogous compounds, such as the synthesis of 6-bromo-4-iodoquinoline from 4-bromoaniline.[10][11] The following protocol is an illustrative example of a plausible multi-step synthesis.
Principle: The core strategy involves constructing the quinoline ring from a suitably substituted aniline precursor, followed by halogenation. A common route is the Combes quinoline synthesis or a related cyclization reaction.
Step-by-Step Illustrative Protocol:
-
Condensation: React 4-bromoaniline with an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic conditions to form an enamine intermediate. The causality here is the acid-catalyzed nucleophilic attack of the aniline nitrogen onto a carbonyl carbon, followed by dehydration.
-
Cyclization: Heat the enamine intermediate in a strong acid (e.g., polyphosphoric acid or sulfuric acid). This promotes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the enamine double bond, closing the second ring of the quinoline system.
-
Aromatization: The resulting tetrahydroquinoline intermediate is often spontaneously or deliberately oxidized to the fully aromatic 6-bromo-4-methylquinolin-2-ol.
-
Chlorination: Treat the quinolinol with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a more reactive chloro group, yielding 6-bromo-2-chloro-4-methylquinoline.
-
Dehalogenation/Reduction: The 2-chloro group can be selectively removed under catalytic hydrogenation conditions (e.g., H₂, Pd/C) to yield 6-bromo-4-methylquinoline.
-
Final Bromination: The final step would involve a selective bromination at the C4 position. This can be challenging and may require specific N-oxide activation strategies or radical bromination followed by dehydrobromination to install the bromine at the desired C4 position.
Disclaimer: This is a generalized, illustrative protocol. Researchers must consult specific literature and optimize reaction conditions for safety and yield.
Applications in Drug Discovery & Medicinal Chemistry
The primary application of 4,6-dibromoquinoline is as an intermediate scaffold. While data on the specific biological activity of the parent compound is limited, the bromoquinoline class is rich with biologically active molecules.[12]
-
Anticancer Research: Numerous studies have demonstrated that the substitution pattern on the bromoquinoline ring is critical for antiproliferative activity.[13] For example, 6-bromo-5-nitroquinoline has shown potent activity against various cancer cell lines, including rat glioblastoma (C6) and human adenocarcinoma (HT29).[1] Derivatives of 5,7-dibromo-8-hydroxyquinoline have also demonstrated strong antiproliferative effects.[12] 4,6-Dibromoquinoline provides a platform to synthesize novel derivatives for screening in similar assays.
-
Antimicrobial Agents: The quinoline core is present in many antimicrobial and antifungal drugs. Bromoquinoline derivatives have been investigated for their activity against bacteria and fungi, with some compounds showing potent minimum inhibitory concentrations (MICs).[12][14][15] The two bromine sites on 4,6-dibromoquinoline allow for the creation of diverse structures to probe structure-activity relationships (SAR) for new antimicrobial leads.
Spectroscopic Characterization Insights
For any synthetic intermediate, unambiguous characterization is paramount. The following describes the expected spectroscopic signatures for 4,6-dibromoquinoline.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring would exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The specific chemical shifts and coupling constants would be diagnostic of the 4,6-substitution pattern.
-
¹³C NMR: The spectrum would display nine distinct signals for the nine carbon atoms of the quinoline core. The carbons directly bonded to the bromine atoms (C4 and C6) would show characteristic chemical shifts influenced by the halogen's electronegativity and heavy atom effect.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is particularly powerful for identifying brominated compounds due to the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
-
A molecule containing two bromine atoms, like 4,6-dibromoquinoline, will exhibit a distinctive triplet pattern for the molecular ion peak (M⁺). The peaks will appear at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1 .[16] This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
-
Safety and Handling
As a laboratory chemical, 4,6-dibromoquinoline must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [6] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | [6] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][18] Keep locked up.[17]
Conclusion
4,6-Dibromoquinoline is more than a mere catalog chemical; it is a versatile and powerful building block for synthetic and medicinal chemistry. Its value lies in the two strategically placed bromine atoms, which serve as reactive handles for constructing molecular diversity through reliable and high-yielding cross-coupling reactions. While the compound itself may not be the final active pharmaceutical ingredient, it is a critical starting point for the discovery of new therapeutic agents targeting a range of diseases from cancer to microbial infections. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher aiming to leverage its synthetic potential.
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